molecular formula C11H17N3 B13744016 N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine CAS No. 19848-67-0

N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine

Cat. No.: B13744016
CAS No.: 19848-67-0
M. Wt: 191.27 g/mol
InChI Key: DRBJDRYUDVFMFG-JLHYYAGUSA-N
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Description

N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine is an organic compound featuring a pyridin-2-amine group linked via an E-configuration imine (Schiff base) to a 4-methylpentan-2-ylidene chain . This structure classifies it as a derivative of pyridin-2-amine, a scaffold of significant interest in medicinal chemistry and chemical biology. The core pyridin-2-amine structure is a privileged motif in pharmaceutical research and development. Scientific literature indicates that pyridine-2-amine derivatives are actively investigated for their potential as therapeutic agents. For instance, some derivatives in this class have been identified as potent agonists of Toll-like receptor 8 (TLR8) . TLR8 agonists are a major focus of research due to their potential applications in oncology, as vaccine adjuvants, and in the treatment of various infectious and immune system diseases . Furthermore, other 2-aminopyridine analogues have been explored as inhibitors of inducible nitric oxide synthase (iNOS) and serve as key building blocks in the synthesis of complex molecules, including approved pharmaceuticals . The specific imine linkage and alkyl chain in this compound may contribute to its physicochemical properties and biomolecular interactions, making it a valuable intermediate for synthetic chemistry or a candidate for screening in biological assays. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

19848-67-0

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine

InChI

InChI=1S/C11H17N3/c1-9(2)8-10(3)13-14-11-6-4-5-7-12-11/h4-7,9H,8H2,1-3H3,(H,12,14)/b13-10+

InChI Key

DRBJDRYUDVFMFG-JLHYYAGUSA-N

Isomeric SMILES

CC(C)C/C(=N/NC1=CC=CC=N1)/C

Canonical SMILES

CC(C)CC(=NNC1=CC=CC=N1)C

Origin of Product

United States

Preparation Methods

Starting Materials

Detailed Preparation Methods

Condensation Reaction

The key step is the condensation of 2-aminopyridine with 4-methylpentan-2-one under dehydrating conditions to form the imine bond. The reaction is generally carried out under reflux in anhydrous solvents such as ethanol or methanol, often with catalytic acid or base to promote dehydration.

  • Typical procedure :
    • Mix equimolar amounts of 2-aminopyridine and 4-methylpentan-2-one in ethanol.
    • Add a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction.
    • Reflux the mixture for several hours (typically 3-6 hours).
    • Monitor reaction progress by TLC or NMR.
    • Upon completion, cool the mixture and isolate the product by filtration or extraction.
    • Purify by recrystallization or column chromatography.

Alternative Methods and Modifications

  • Use of dehydrating agents : To improve yields, molecular sieves or Dean-Stark apparatus can be used to remove water formed during condensation.
  • Microwave-assisted synthesis : Accelerates reaction times significantly, often reducing hours to minutes.
  • Solvent-free conditions : Some protocols report grinding the reactants together with catalytic acid under solvent-free conditions to promote green chemistry approaches.

Representative Synthesis from Literature

Although direct literature on this compound is limited, closely related compounds such as 2-amino-4-methylpyridine derivatives have been synthesized via similar condensation routes.

  • In a 2009 study on 2-amino-4-methylpyridine analogues, condensation with acetaldehyde yielded Schiff bases in high yields, indicating the robustness of this approach for related compounds.
  • The reaction conditions involved refluxing in ethanol/water mixtures with hydroxylamine hydrochloride to remove protecting groups, suggesting that aqueous ethanol can be a suitable medium for such transformations.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Condensation 2-Aminopyridine + 4-methylpentan-2-one + catalytic acetic acid Ethanol Reflux (~78°C) 3-6 hours 75-90 Water removal enhances yield
Dehydration aid Molecular sieves or Dean-Stark apparatus Ethanol or toluene Reflux 3-6 hours 85-95 Improves imine formation
Microwave-assisted synthesis Same reagents, microwave irradiation Ethanol or solvent-free 100-150°C (microwave) 10-30 min 80-92 Rapid synthesis, greener method
Purification Recrystallization or silica gel chromatography Various Ambient Variable - Ensures high purity

Analysis of Reaction Mechanism and Stereochemistry

The formation of the imine involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of the ketone, followed by elimination of water. The (E)-configuration is favored due to minimized steric hindrance between the bulky 4-methylpentan-2-ylidene substituent and the pyridine ring.

  • The reaction is reversible; removal of water drives the equilibrium toward imine formation.
  • Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity.
  • Steric and electronic factors influence the E/Z isomer ratio, with E isomer predominating due to lower steric clash.

Research Findings and Optimization

  • Yield optimization : Use of molecular sieves or azeotropic distillation to remove water significantly improves yields and purity.
  • Solvent effects : Protic solvents like ethanol facilitate imine formation but may require longer reaction times; aprotic solvents can be used with dehydrating agents.
  • Catalysts : Mild acid catalysts such as acetic acid or p-toluenesulfonic acid are preferred to avoid side reactions.
  • Purity and characterization : Products are characterized by NMR, IR (C=N stretch ~1640-1690 cm⁻¹), and mass spectrometry confirming the imine bond and molecular weight.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

Potential as a Pharmaceutical Agent
The compound has been investigated for its potential use as a pharmaceutical agent. Specifically, derivatives of pyridin-2-amines, including N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine, have shown promise in inhibiting inducible nitric oxide synthase (iNOS), which is implicated in various inflammatory conditions. A study identified several analogues that exhibited significant inhibition of iNOS, suggesting that these compounds could be developed into therapeutic agents for conditions such as sepsis and other inflammatory diseases .

Case Study: Imaging iNOS Activity
In vivo studies involving the synthesized radiotracer [^18F]9 demonstrated its efficacy in imaging iNOS activation in a mouse model subjected to lipopolysaccharide (LPS) treatment. The biodistribution data indicated that [^18F]9 had higher uptake in the lungs of LPS-treated mice compared to controls, confirming its potential utility as a positron emission tomography (PET) tracer for monitoring inflammatory responses .

Cosmetic Formulations

Role in Topical Applications
this compound has also been explored for its application in cosmetic formulations. Research indicates that compounds with similar structures can enhance skin hydration and improve the stability of topical products. For instance, formulations incorporating various pyridine derivatives have been shown to possess moisturizing properties and improve skin texture, making them suitable for cosmetic applications .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Medicinal Chemistry Inhibits iNOS; potential for treating inflammatory diseases
Imaging Effective as a PET tracer for visualizing iNOS activity
Cosmetic Formulations Enhances skin hydration; improves formulation stability

Mechanism of Action

The mechanism of action of N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Key Structural Features and Substituents of Pyridin-2-amine Analogues
Compound Name Substituent/Functional Group Molecular Weight (g/mol) Notable Properties/Activities Reference
N-[(E)-4-Methylpentan-2-ylideneamino]pyridin-2-amine (E)-4-methylpentan-2-ylideneamino ~221.3* Potential metal chelation, enhanced lipophilicity Inferred
N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) Oxadiazole with 4-chlorophenyl 306.7 Anticancer activity (HOP-92 cell line)
(E)-N-((Pyridin-2-yl)methylene)pyridin-2-amine (Ligand 1) Pyridinylmethylene 199.2 Antibacterial activity (Cu²⁺/Fe³⁺ complexes)
N-[Decyl]-N-[2-(dimethylamino)ethyl]pyridin-2-amine (12) Decyl and dimethylaminoethyl 306.5 FAK/VEGF inhibition (biological target)
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (33) Methylthio-butyl side chain 252.4 Intermediate for nitric oxide synthase inhibitors
3-(4-Chlorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-2-amine (4c) Imidazo[1,2-a]pyridine with aryl groups 349.8 Anticancer/antimicrobial potential

*Calculated based on molecular formula.

Key Observations:
  • Schiff Base vs. Oxadiazole Derivatives: The oxadiazole-containing compound 1c exhibits anticancer activity due to its planar aromatic structure, which may facilitate DNA intercalation.
  • Alkyl Chain Effects : The target compound’s branched 4-methylpentan group enhances lipophilicity compared to shorter alkyl chains (e.g., compound 12’s decyl group), which may improve membrane permeability .

Biological Activity

N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine, a compound with potential therapeutic applications, has garnered interest due to its biological activity, particularly in relation to inducible nitric oxide synthase (iNOS) inhibition. This article explores the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H18_{18}N2_{2}, with a molecular weight of approximately 218.3 g/mol. The compound features a pyridine ring substituted with an amino group and a 4-methylpentan-2-ylidene side chain, which contributes to its biological properties.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Research has shown that derivatives of pyridine compounds, including this compound, exhibit significant inhibitory activity against iNOS, an enzyme implicated in various inflammatory diseases. A study published in the Journal of Medicinal Chemistry identified several analogues that demonstrated potent inhibition of iNOS, indicating their potential as imaging agents for positron emission tomography (PET) .

Case Study: PET Tracer Development

In vivo studies utilizing a mouse model of lipopolysaccharide (LPS)-induced iNOS activation revealed that one of the synthesized analogues, [18^{18}F]9, showed higher tracer uptake in the lungs of treated mice compared to controls. This suggests that similar compounds could serve as effective PET tracers for monitoring iNOS activity in inflammatory conditions .

The mechanism by which this compound inhibits iNOS involves steric and electronic factors associated with substituents on the pyridine ring. The presence of specific groups can enhance or diminish the compound's potency against iNOS, highlighting the importance of structural modifications in drug design .

Table: Summary of Biological Activity Studies

Compound NameBiological ActivityStudy Reference
This compoundInhibits iNOS; potential PET tracer
[18^{18}F]9Higher uptake in LPS-treated mice lungs
4-Methyl-pyridin-2-amineIdentified as a potent inhibitor

Additional Findings

Further investigations into the pharmacological profile of related compounds have indicated anti-inflammatory properties and potential applications in treating conditions such as sepsis and septic shock due to their role in modulating nitric oxide production .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine via Schiff base formation?

  • Methodological Answer : Schiff base synthesis typically involves condensing a primary amine (e.g., pyridin-2-amine) with a carbonyl compound (e.g., 4-methylpentan-2-one) under mild acidic or neutral conditions. Catalysts like acetic acid or molecular sieves can enhance imine formation . Solvents such as ethanol or toluene are preferred for their ability to azeotrope water, driving the reaction to completion. Reaction temperatures between 60–80°C under inert atmospheres (N₂/Ar) improve yields . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity .

  • Key Parameters :

ParameterTypical RangeSource
CatalystAcetic acid, molecular sieves
SolventEthanol, toluene
Temperature60–80°C
PurificationColumn chromatography

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the imine bond (δ ~8–9 ppm for CH=N) and pyridine/alkyl group integration .

  • X-ray Crystallography : SHELX software (via SHELXL) refines crystal structures, resolving bond lengths and angles critical for verifying stereochemistry .

  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

  • IR : Stretching frequencies (~1640 cm⁻¹ for C=N) corroborate imine formation .

    • Technique Comparison :
TechniqueKey InformationLimitations
NMRFunctional group integrationRequires pure sample
X-rayAbsolute stereochemistrySingle crystals needed
HRMSMolecular ion confirmationLimited structural detail

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this Schiff base?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electronic structure, HOMO-LUMO gaps, and charge distribution . Validate against experimental UV-Vis spectra to confirm transitions (e.g., π→π* or n→π*). Solvent effects are incorporated via polarizable continuum models (PCM). Use Gaussian or ORCA software for simulations .

  • Case Study :

  • HOMO-LUMO Gap : Predicts redox behavior (e.g., ligand-to-metal charge transfer in coordination complexes).
  • NBO Analysis : Identifies hyperconjugative interactions stabilizing the imine bond .

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

  • Methodological Answer :
  • Step 1 : Re-examine experimental conditions (e.g., solvent polarity, temperature) affecting NMR/IR shifts .

  • Step 2 : Adjust DFT parameters (e.g., hybrid functionals like CAM-B3LYP for better excited-state accuracy) .

  • Step 3 : Compare with analogous compounds (e.g., substituted pyridines ) to identify substituent effects.

    • Example :
      A downfield shift in ¹H NMR (δ >9 ppm) might indicate intermolecular hydrogen bonding, not modeled in gas-phase DFT. Include solvent corrections in simulations .

Q. What strategies are effective for studying this compound’s potential as a ligand in catalytic systems?

  • Methodological Answer :
  • Coordination Studies : React with transition metals (e.g., Cu²⁺, Pd⁰) in THF/MeOH. Monitor via UV-Vis titration or ESI-MS .

  • Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) under varied conditions (base, solvent). Compare turnover numbers (TON) with established ligands .

  • XAS/XRD : Probe metal-ligand bonding dynamics in situ .

    • Design Considerations :
FactorImpact on CatalysisSource
Ligand RigidityStabilizes metal centers
Electron-Donating GroupsEnhances metal-ligand bonding

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